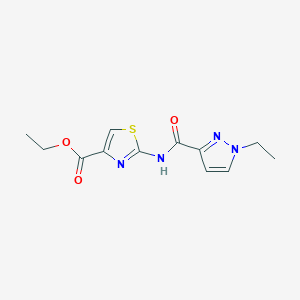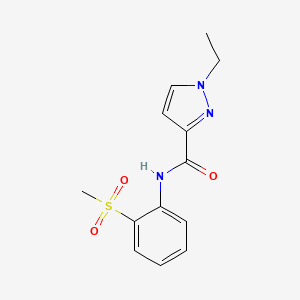
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide (EMSBTPC) is a novel and unique compound that has been studied extensively in the past few years. It has a wide range of applications in the field of science, ranging from medicinal chemistry to biochemistry. EMSBTPC is a small molecule that has been used in numerous laboratory experiments and has been found to have a number of different properties and effects.
Aplicaciones Científicas De Investigación
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a highly versatile compound that has been used in a number of scientific research applications. It has been used in medicinal chemistry, biochemistry, and pharmacology. 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants. In addition, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been used to study the effects of various hormones on the body and to study the effects of various diseases.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in the body in order to produce its various effects. 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is believed to interact with the cell membrane, allowing for the transport of various molecules and ions into and out of the cell. It is also believed to interact with various enzymes and proteins in order to produce its various effects.
Biochemical and Physiological Effects
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been found to have a number of different biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an analgesic effect. 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has also been found to have an anti-cancer effect, as well as an anti-diabetic effect. In addition, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been found to have a positive effect on the cardiovascular system, as well as a positive effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide in laboratory experiments are numerous. 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a small molecule, which makes it easy to handle and manipulate in the laboratory. In addition, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is highly soluble in water, making it easy to dissolve and use in various experiments. Furthermore, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been found to be highly stable, making it ideal for long-term experiments. The main limitation of using 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide in laboratory experiments is that it is not very widely available, making it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for the use of 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide. One potential direction is to further investigate its anti-cancer effects, as well as its effects on the cardiovascular system and immune system. Additionally, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide could be further studied to determine its potential applications in drug delivery. 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide could also be used to study the effects of various environmental pollutants on the body. Finally, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide could be further studied to determine its potential applications in the field of gene therapy.
Métodos De Síntesis
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is synthesized using a two-step process. The first step involves the reaction of a primary amine with a sulfonamide derivative. This reaction produces an intermediate, which is then reacted with a benzothiazole derivative in the second step. The product of this reaction is 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide.
Propiedades
IUPAC Name |
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S2/c1-3-19-8(2)6-11(18-19)13(20)17-14-16-10-5-4-9(24(15,21)22)7-12(10)23-14/h4-7H,3H2,1-2H3,(H2,15,21,22)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGJGRRBRGXOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide](/img/structure/B6538048.png)
![N-{6-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538054.png)
![N-[6-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538065.png)

![1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538078.png)


![1-ethyl-N-[(2Z)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B6538107.png)
![1-ethyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6538114.png)
![ethyl 2-[(1-ethyl-1H-pyrazole-3-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6538115.png)


![1-ethyl-5-methyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B6538137.png)
![1-ethyl-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538145.png)